tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate
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Description
The compound “tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate” is an organic chemical synthesis intermediate . It has a molecular formula of C28H38N8O3 and a molecular weight of 534.65 .
Synthesis Analysis
The synthesis of similar compounds involves the use of Pd/C in ethanol stirred with an H2 balloon for 3 hours . A scalable, safer, simpler, higher yielding, and more cost-efficient process for manufacturing starting materials has been developed .Molecular Structure Analysis
The molecular structure of the compound includes a pyrido[2,3-d]pyrimidin-2-ylamino group, a pyridin-3-yl group, and a piperazine-1-carboxylate group . The compound also contains a cyclopentyl group and a propoxyvinyl group .Chemical Reactions Analysis
The compound is used as an intermediate in organic chemical synthesis . The reaction involves the use of Pd/C in ethanol stirred with an H2 balloon for 3 hours .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 4-[6-[[8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyethenyl)pyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N7O4/c1-7-18-42-22(3)27-21(2)25-20-34-30(36-28(25)39(29(27)40)23-10-8-9-11-23)35-26-13-12-24(19-33-26)37-14-16-38(17-15-37)31(41)43-32(4,5)6/h12-13,19-20,23H,3,7-11,14-18H2,1-2,4-6H3,(H,33,34,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMHPXKZWBHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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